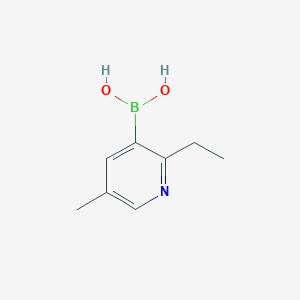
(2-Ethyl-5-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-5-methylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-5-methylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high throughput and consistent product quality . The scalability of the Miyaura borylation reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions: (2-Ethyl-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various aryl or alkyl boronic acid derivatives.
科学的研究の応用
Chemistry: (2-Ethyl-5-methylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules . The ability of boronic acids to form reversible covalent bonds with diols makes them useful in various biochemical applications.
Medicine: Boronic acids have been explored for their potential in drug delivery systems and as therapeutic agents. Their ability to interact with biological molecules selectively makes them promising candidates for targeted drug delivery .
Industry: In the industrial sector, boronic acids are used in the production of polymers, materials science, and as intermediates in the synthesis of fine chemicals .
作用機序
The mechanism of action of (2-Ethyl-5-methylpyridin-3-yl)boronic acid involves its ability to form covalent bonds with other molecules. The boron atom in the boronic acid group can interact with nucleophiles, such as hydroxyl groups, to form stable boronate esters . This interaction is reversible, allowing for dynamic chemical processes. In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds .
類似化合物との比較
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Comparison: (2-Ethyl-5-methylpyridin-3-yl)boronic acid is unique due to its pyridine ring structure, which imparts different electronic properties compared to phenylboronic acids. This structural difference can influence its reactivity and selectivity in chemical reactions . Additionally, the presence of ethyl and methyl groups on the pyridine ring can affect the compound’s steric and electronic characteristics, making it distinct from other boronic acids .
特性
分子式 |
C8H12BNO2 |
|---|---|
分子量 |
165.00 g/mol |
IUPAC名 |
(2-ethyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-3-8-7(9(11)12)4-6(2)5-10-8/h4-5,11-12H,3H2,1-2H3 |
InChIキー |
PYVLBEZWHSBXNJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1CC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


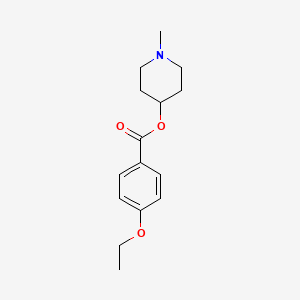

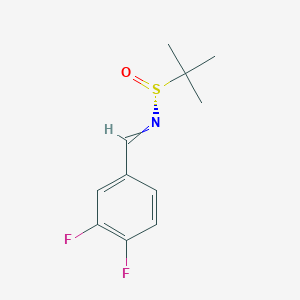
![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

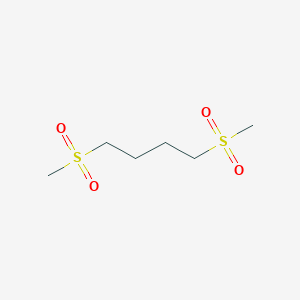
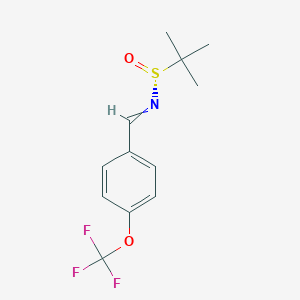
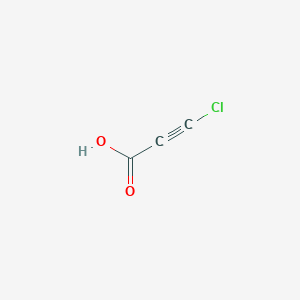
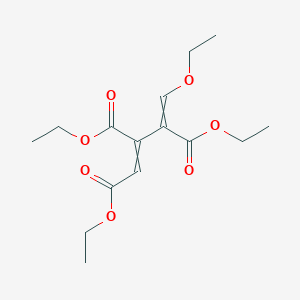
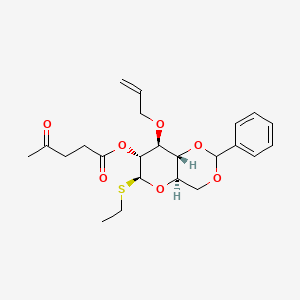


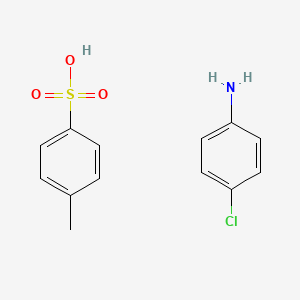
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
